N*1*-Isopropyl-N*1*-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine

Description

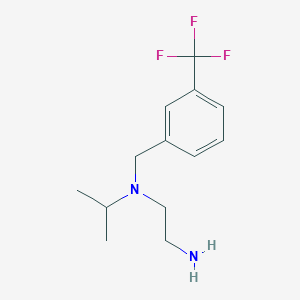

N¹-Isopropyl-N¹-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine (CAS: 1306559-16-9) is a substituted ethane-1,2-diamine derivative characterized by an isopropyl group and a 3-trifluoromethyl-benzyl substituent on the N¹ nitrogen atom. Its molecular formula is C₁₃H₁₉F₃N₂, with a molecular weight of 260.304 g/mol . The trifluoromethyl (-CF₃) group imparts distinct electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications. This compound is part of a broader class of diamines studied for their versatility in corrosion inhibition, drug design, and material science.

Properties

IUPAC Name |

N'-propan-2-yl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2/c1-10(2)18(7-6-17)9-11-4-3-5-12(8-11)13(14,15)16/h3-5,8,10H,6-7,9,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYFAIMFGAKFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Isopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 238.29 g/mol. Its structure includes an isopropyl group and a trifluoromethyl-substituted benzyl moiety, which may enhance its lipophilicity and biological interactions.

Synthesis

The synthesis of N1-Isopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine typically involves the following steps:

- Starting Materials : 3-trifluoromethyl-benzyl chloride and isopropylethane-1,2-diamine.

- Reaction Conditions : The reaction is often conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Yield : The synthesis generally yields high purity products suitable for biological testing.

N1-Isopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine is hypothesized to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Pharmacological Studies

Recent studies have explored the compound's potential as a therapeutic agent:

- Ligand Binding : Research indicates that the compound acts as a ligand in biochemical assays, potentially modulating pathways linked to various diseases.

- Anticancer Activity : Preliminary data suggest that this compound may exhibit anticancer properties by inhibiting tubulin polymerization, similar to other structurally related compounds .

- Neuroprotective Effects : Some studies have suggested neuroprotective effects in cellular models, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of N1-Isopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine:

-

Study on Anticancer Properties :

- Objective : To evaluate the efficacy of the compound against various cancer cell lines.

- Methodology : Cell viability assays were performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant anticancer activity.

-

Neuroprotective Study :

- Objective : To assess neuroprotective effects in an in vitro model of oxidative stress.

- Methodology : Neuronal cells were exposed to oxidative stressors with and without the compound.

- Results : The compound significantly reduced cell death compared to controls, indicating potential neuroprotective properties.

Comparative Analysis

A comparison with similar compounds reveals distinct advantages for N1-Isopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-Isopropyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine | Structure | Anticancer, Neuroprotective |

| N1-Methyl-N1-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine | Similar | Moderate Anticancer |

| N1-Ethyl-N1-(4-fluorobenzyl)-ethane-1,2-diamine | Different Substituent | Lower Activity |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects : The -CF₃ group (target compound) is strongly electron-withdrawing, reducing electron density on the benzyl ring compared to -OCH₃ (electron-donating) or -CH₃ (weakly donating) groups. This influences reactivity and binding interactions .

- Lipophilicity : The -CF₃ group significantly enhances lipophilicity (ClogP ≈ 3.5 estimated), compared to -OCH₃ (ClogP ≈ 2.0) .

General Methods

Diamine derivatives are typically synthesized via reductive alkylation of ethylenediamine with carbonyl compounds, using agents like sodium cyanoborohydride (NaBH₃CN) . For example:

- Target Compound : Likely synthesized by reacting ethylenediamine with 3-trifluoromethyl-benzaldehyde and isopropylamine under reductive conditions .

- Analog Synthesis : describes SnCl₂-mediated reduction of nitro compounds to diamines, though this method is more common for aromatic diamines (e.g., 4-substituted-5-fluorobenzene-1,2-diamines) .

Yield and Purity

- Yields for similar compounds range from 55–86% depending on substituent reactivity and purification methods .

- Purity is confirmed via ¹H NMR, elemental analysis, and ESI-MS (e.g., ESI-MS for a related compound showed 302.117 m/z vs. calc. 302.116 ).

Physicochemical and Functional Properties

Corrosion Inhibition

- Amine-based diamines act as corrosion inhibitors by adsorbing onto metal surfaces. The -CF₃ group in the target compound may enhance adsorption via dipole interactions, outperforming non-fluorinated analogs like N¹-(2-aminoethyl)-ethane-1,2-diamine (DETA) .

- DFT Studies : Electron-rich substituents (-OCH₃, -CH₃) correlate with higher inhibition efficiency, but -CF₃’s electronegativity may offset this by strengthening metal-ligand bonds .

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde undergoes condensation with the primary amine group of ethane-1,2-diamine, forming an imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or hydrogen gas (H₂) over a palladium catalyst yields the secondary amine. Isopropyl groups are introduced via alkylation or a second reductive amination step with acetone.

Example Protocol

-

Condensation : 3-Trifluoromethylbenzaldehyde (1.2 equiv) and ethane-1,2-diamine (1.0 equiv) are stirred in methanol at 25°C for 12 hours.

-

Reduction : NaBH₄ (2.0 equiv) is added incrementally at 0°C, followed by stirring at room temperature for 6 hours.

-

Isopropylation : The intermediate is reacted with acetone (1.5 equiv) and NaBH₃CN (1.2 equiv) in THF at 60°C for 24 hours.

| Parameter | Value |

|---|---|

| Yield | 58–72% |

| Purity (HPLC) | >95% |

| Key Impurities | Monoalkylated byproducts |

This method offers moderate yields but requires careful control of stoichiometry to minimize over-alkylation.

Nucleophilic Substitution with 3-Trifluoromethylbenzyl Halides

Nucleophilic displacement of halides by amine nucleophiles provides a direct route to N-alkylated diamines. 3-Trifluoromethylbenzyl chloride or bromide serves as the electrophilic partner.

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing the transition state.

-

Base Selection : Triethylamine (TEA) or DIEA (N,N-diisopropylethylamine) neutralizes HX byproducts, driving the reaction forward.

Scalable Synthesis

-

Alkylation : Ethane-1,2-diamine (1.0 equiv) is treated with 3-trifluoromethylbenzyl bromide (1.1 equiv) in DMF at 80°C for 8 hours.

-

Isopropylation : The product is reacted with isopropyl bromide (1.2 equiv) and K₂CO₃ in acetonitrile at reflux for 12 hours.

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 20 hours |

| Temperature | 80–100°C |

Side reactions, such as di-alkylation, are mitigated by using a slight excess of diamine.

Coupling Reactions Using Carbodiimide Activators

Carbodiimide-mediated couplings enable the formation of stable amide intermediates, which are subsequently reduced to amines. This approach is advantageous for introducing aromatic trifluoromethyl groups.

Protocol with EDC/HOBt

-

Activation : 3-Trifluoromethylbenzoic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM.

-

Coupling : Ethane-1,2-diamine (1.0 equiv) is added, followed by stirring at 25°C for 24 hours.

-

Reduction : The amide intermediate is reduced with LiAlH₄ in THF to yield the diamine.

| Parameter | Value |

|---|---|

| Yield (Two Steps) | 45–60% |

| Purification | Column chromatography |

This method suffers from moderate yields due to competing esterification but provides high regioselectivity.

Catalytic Hydrogenation of Nitro Precursors

Nitro-group reduction offers a high-yielding pathway to primary amines, which are subsequently alkylated.

Hydrogenation Workflow

-

Nitro Compound Synthesis : 3-Trifluoromethylnitrobenzene is prepared via nitration of trifluoromethylbenzene.

-

Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C) in ethanol converts the nitro group to an amine.

-

Alkylation : The amine is sequentially treated with isopropyl iodide and 3-trifluoromethylbenzyl bromide.

| Parameter | Value |

|---|---|

| Hydrogenation Yield | 85–92% |

| Overall Yield | 70–80% |

This method is preferred for industrial-scale synthesis due to its robustness and minimal byproducts.

Comparative Analysis of Methodologies

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 58–72 | Moderate | High |

| Nucleophilic Substitution | 65–78 | High | Moderate |

| Carbodiimide Coupling | 45–60 | Low | Low |

| Catalytic Hydrogenation | 70–80 | High | High |

Catalytic hydrogenation and nucleophilic substitution are optimal for large-scale production, whereas reductive amination suits laboratory-scale diversity-oriented synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-Isopropyl-N¹-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine, and how can reaction conditions be adjusted to improve yield and purity?

- Methodology : Multi-step synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 3-(trifluoromethyl)benzyl bromide with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine. Subsequent coupling with ethane-1,2-diamine derivatives requires controlled stoichiometry and inert atmospheres (N₂/Ar) to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity .

- Key Parameters : Temperature (0–60°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation). Monitor intermediates using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- Methodology :

- NMR : ¹H NMR identifies protons on the benzyl (δ 7.2–7.5 ppm), isopropyl (δ 1.0–1.2 ppm), and ethane-diamine backbone (δ 2.6–3.1 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .

- FTIR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CF₃ group).

Q. What are the recommended protocols for assessing the compound’s solubility and stability under various storage conditions?

- Methodology :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane, chloroform) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Accelerated degradation studies under heat (40–60°C), light (UV exposure), and varying pH (2–12). Monitor via HPLC for degradation products .

- Storage : -20°C in amber vials under inert gas (argon) to prevent oxidation.

Q. Which chromatographic methods are suitable for quantifying the compound in complex matrices, and how should method parameters be optimized?

- Methodology :

- HPLC : C18 column, mobile phase (acetonitrile/water with 0.1% TFA), flow rate 1.0 mL/min, detection at 254 nm.

- LC-MS/MS : Electrospray ionization (ESI+), MRM transitions for quantification. Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates in biological matrices .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodology : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å). Use SHELXL for structure refinement, focusing on bond angles, dihedral angles, and hydrogen-bonding networks (e.g., N-H⋯F interactions). Validate thermal parameters (ADPs) and residual density maps .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

- Methodology :

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values in cell-based vs. in vivo assays.

- Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity.

- Meta-Analysis : Pool data from independent studies, adjusting for variables like cell line heterogeneity or assay sensitivity .

Q. How can computational approaches like molecular docking predict the compound’s interaction with biological targets, and what validation methods are essential?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs, kinases). Focus on binding energy (ΔG) and key residues (e.g., hydrophobic pockets accommodating CF₃ groups).

- Validation : Compare with experimental IC₅₀ values or mutagenesis studies (e.g., alanine scanning) .

Q. What are the key considerations when designing comparative studies with structurally similar ethane-1,2-diamine derivatives to evaluate structure-activity relationships (SAR)?

- Methodology :

- Analog Selection : Include derivatives with variations in substituents (e.g., 3-CF₃ vs. 4-OCH₃ benzyl groups).

- Assay Uniformity : Standardize conditions (e.g., cell density, incubation time) across analogs.

- Data Analysis : Use multivariate statistics (PCA) to correlate structural features (logP, polar surface area) with activity .

Notes

- Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., serum-free vs. serum-containing media) or target promiscuity. Always include positive/negative controls .

- Safety : Follow protocols for handling fluorinated compounds (e.g., PPE, fume hoods) and dispose of waste per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.